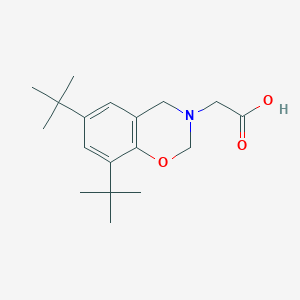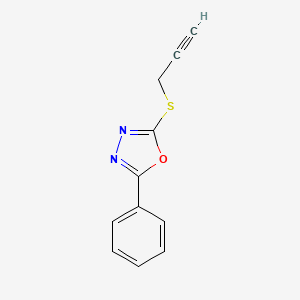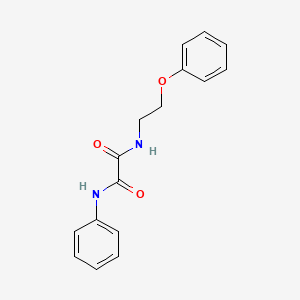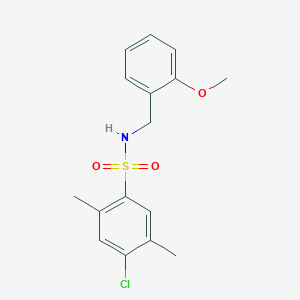
N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
説明
Synthesis Analysis
The synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide and related compounds involves several key steps, including the formation of antipyrine derivatives, characterized by good yields and spectroscopic characterization. For instance, Saeed et al. (2020) reported the synthesis and X-ray structure characterization of two new antipyrine derivatives, demonstrating the synthesis process in good yields and their spectroscopic characterization (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These techniques provide insights into the intermolecular interactions, crystal packing, and stability of the compounds. For example, the work by Saeed et al. (2020) and Kumara et al. (2018) utilizes these methods to detail the solid-state structures and the stabilization mechanisms through hydrogen bonding and π-interactions (Saeed et al., 2020); (Kumara et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including 1,3-dipolar cycloaddition, rearrangement, and interactions with different reagents leading to the formation of novel derivatives with potential biological applications. Studies such as those by Liu et al. (2014) illustrate the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement under mild conditions (Liu et al., 2014).
科学的研究の応用
Design and Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including those with complex substituents, are often synthesized and studied for their biological activities. For instance, novel analogs of pyrazole derivatives have been designed and synthesized for their promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential of such compounds in the development of new antimicrobial agents (Palkar et al., 2017). These studies typically involve detailed spectroscopic confirmation of the compounds' structures and may include quantitative structure-activity relationship (QSAR) studies to understand their biological efficacy.
Antimicrobial and Antioxidant Activities
The catalytic assembly of pyrazole derivatives with carboxylic acids has been explored, revealing compounds that exhibit significant antimicrobial and antioxidant activities. This suggests that such compounds can be synthesized for potential use in treating microbial infections and for their antioxidant properties, contributing to the search for new therapeutic agents (Sindhe et al., 2016).
Synthesis for Anticancer Applications
Research on the synthesis and biological evaluation of pyrazole derivatives has also highlighted their potential in anticancer applications. Some derivatives have shown promising activity against specific cancer cell lines, indicating the role of these compounds in the development of new anticancer drugs (Rahmouni et al., 2016).
Chemical Interactions and Molecular Docking
Studies on pyrazole derivatives have also focused on their molecular interactions, including antagonist activities with specific receptors, which can be crucial for designing drugs with targeted actions (Shim et al., 2002). Molecular docking and conformational analysis are essential techniques in these studies to predict the binding modes and efficacy of these compounds in biological systems.
特性
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(7-14-17(8)2)15-13(18)12-9-5-3-4-6-11(9)19-16-12/h7H,3-6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGUIYTYULMZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=NOC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4581985.png)
![(tetrahydro-2-furanylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4581989.png)
![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B4581999.png)

![5-{[(4-chlorophenyl)thio]methyl}-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4582013.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)



![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)